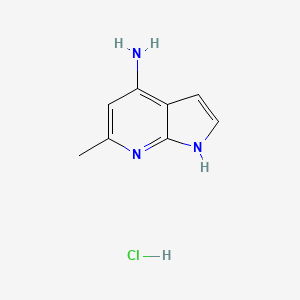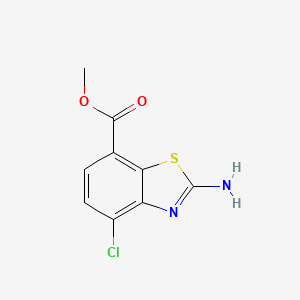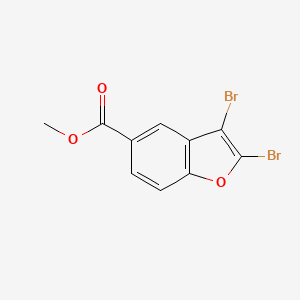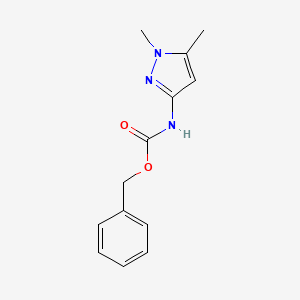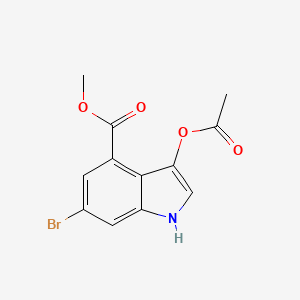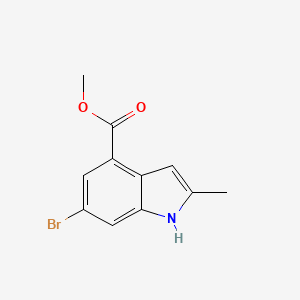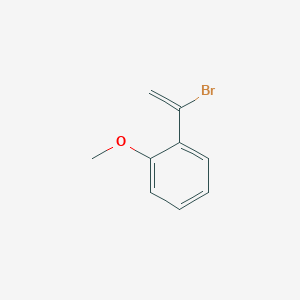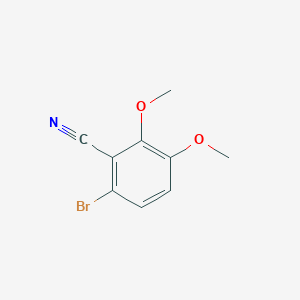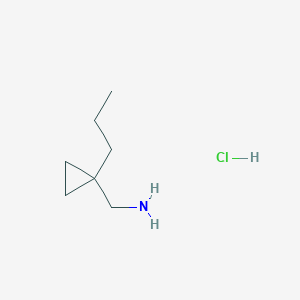
(1-Propylcyclopropyl)methanamine hydrochloride
Übersicht
Beschreibung
“(1-Propylcyclopropyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H16ClN . It is available in powder form . The compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(1-Propylcyclopropyl)methanamine hydrochloride” can be represented by the InChI code 1S/C7H15N.ClH/c1-2-3-7(6-8)4-5-7;/h2-6,8H2,1H3;1H . This indicates that the compound consists of a cyclopropyl group attached to a propyl group, with a methanamine group attached to the cyclopropyl group. The compound forms a salt with hydrochloric acid .
Physical And Chemical Properties Analysis
“(1-Propylcyclopropyl)methanamine hydrochloride” is a powder . It has a molecular weight of 149.66 . The compound is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds containing cyclopentylmethylamino groups, similar to the cyclopropylamine structure, have been synthesized and shown to exhibit a broad spectrum of biological activity. This suggests that modifications of the cyclopropylamine core can lead to compounds with potential biological applications (A. A. Aghekyan, G. Panosyan, É. A. Markaryan, 2013).
Medicinal Chemistry and Drug Synthesis
- In the context of antidepressant development, cyclopropylamine derivatives have been investigated. For example, the synthesis of sertraline hydrochloride, a potent antidepressant, involves intermediates related to cyclopropylamine, showcasing the importance of such structures in pharmaceutical chemistry (Krisztina Vukics et al., 2002).
Organic Synthesis and Chemical Properties
- Research on bicyclo[1.1.1]pentanes (BCPs), which share structural motifs with cyclopropylamine, highlights their potential to improve drug-like qualities by serving as rigid spacer groups in bioactive molecules. The synthesis of BCP benzylamines through reactions involving [1.1.1]propellane demonstrates innovative approaches to incorporating cyclopropylamine analogs into medicinal chemistry (Russell A. Shelp, P. Walsh, 2018).
Analytical and Synthetic Methodologies
- The development of scalable and efficient methods for the preparation of compounds such as dicyclopropylamine HCl salt, which shares structural similarities with "(1-Propylcyclopropyl)methanamine hydrochloride", underlines the continuous interest in the synthetic and process chemistry of cyclopropylamine derivatives. Such efforts aim to overcome challenges related to chemical instability and high aqueous solubility, emphasizing the relevance of these compounds in scientific research and industrial applications (K. Chen et al., 2011).
Safety and Hazards
The safety information for “(1-Propylcyclopropyl)methanamine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” has been used to indicate its hazards . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
(1-propylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-7(6-8)4-5-7;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSBLQYVLWQITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propylcyclopropyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



